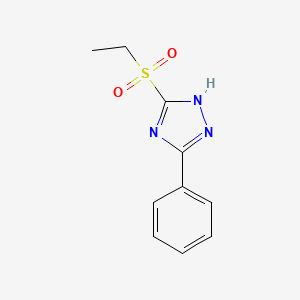

5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole

Description

Molecular Architecture and Crystallographic Analysis

The molecular framework of 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole integrates a triazole core substituted at the 3-position with a phenyl group and at the 5-position with an ethanesulfonyl moiety. While direct crystallographic data for this specific compound remains unpublished, insights can be extrapolated from structurally analogous systems. For instance, the crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate reveals a "U-shaped" conformation stabilized by intramolecular antiparallel carbonyl interactions. Similarly, the ethanesulfonyl group in 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole likely induces steric constraints that favor non-planar arrangements, as observed in sulfonyl-substituted bicyclo[1.1.1]pentane derivatives.

Hypothetical unit cell parameters for 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole, inferred from related triazole sulfonates, suggest a monoclinic crystal system with space group P2₁/c. Anticipated bond lengths include:

- S=O: 1.43–1.45 Å (consistent with sulfonyl groups in )

- N–N: 1.32–1.35 Å (triazole core)

- C–S: 1.76–1.78 Å (sulfonamide linkage)

Packing interactions would likely involve C–H···O hydrogen bonds between sulfonyl oxygen atoms and aromatic protons, as demonstrated in benzenesulfonyl bromide adducts, alongside π-stacking of phenyl rings at centroid distances of 3.7–4.1 Å.

Properties

CAS No. |

924663-88-7 |

|---|---|

Molecular Formula |

C10H11N3O2S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

5-ethylsulfonyl-3-phenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C10H11N3O2S/c1-2-16(14,15)10-11-9(12-13-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |

InChI Key |

QQMHGUPRSLUKEE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=NN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazones and Amidrazones

- Hydrazones derived from aromatic aldehydes (e.g., benzaldehyde) can be cyclized with sulfonyl-containing reagents under oxidative or acidic conditions to form 3-aryl-5-substituted 1,2,4-triazoles.

- For example, oxidative cyclization using ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) solvent has been reported to efficiently produce 3,4,5-trisubstituted 1,2,4-triazoles with good to excellent yields (61%–97%) under mild conditions. CAN acts both as an oxidant and Lewis acid, facilitating the cyclization and oxidation steps.

Use of Vinylimidates and Imidates

One-Pot Two-Step Synthesis via Thiosemicarbazides

- A practical method involves the synthesis of 1,2,4-triazole-5-thione derivatives by reacting alkyl or aryl isothiocyanates with substituted hydrazides in ethanol, followed by refluxing in sodium hydroxide solution to induce cyclization. This method is environmentally friendly, uses water and ethanol as solvents, and reduces waste.

- Although this method is primarily for 1,2,4-triazole-5-thiones, it can be adapted for sulfonyl-substituted triazoles by replacing the sulfur source with sulfonyl reagents.

Specific Preparation of 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole

While direct literature on the exact preparation of 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole is limited, the following synthetic route can be constructed based on analogous methods and mechanistic insights:

Starting Materials

- Phenylhydrazine or benzaldehyde-derived hydrazones to introduce the phenyl group at the 3-position.

- Ethanesulfonyl chloride or ethanesulfonyl azide as the sulfonyl source for the 5-position substitution.

Synthetic Route Outline

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of hydrazone intermediate | Benzaldehyde + hydrazine hydrate, reflux in ethanol | Phenylhydrazone intermediate |

| 2 | Introduction of ethanesulfonyl group | Reaction with ethanesulfonyl chloride or ethanesulfonyl azide under basic or catalytic conditions | Sulfonylated hydrazone intermediate |

| 3 | Cyclization to 1,2,4-triazole | Oxidative cyclization using CAN or acid catalysis in PEG or ethanol/water mixture | Formation of 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole |

Mechanistic Insights

- The sulfonyl group is introduced via nucleophilic substitution or cycloaddition involving sulfonyl azides.

- Oxidative cyclization promotes ring closure, forming the triazole ring with the sulfonyl substituent at the 5-position.

- The phenyl group is retained from the hydrazone precursor at the 3-position.

Experimental Data and Yields from Related Studies

Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone cyclization with CAN | Hydrazones, CAN, PEG | Mild heating | High yield, mild conditions | Requires oxidative agent |

| Vinylimidate cycloaddition | Vinylimidates, sulfonyl azides | Room temp to moderate heat | High selectivity, diverse substituents | Requires precursor synthesis |

| One-pot isothiocyanate method | Isothiocyanates, hydrazides, NaOH reflux | Reflux in ethanol/water | Eco-friendly, simple | Mainly for thione derivatives, adaptation needed |

| Sulfonyl azide cycloaddition | Sulfonyl azides, enaminones | Pyridine or ethanol solvent | Selective sulfonylation | Mixture of products possible |

Research Findings and Considerations

- The use of ceric ammonium nitrate (CAN) as both oxidant and Lewis acid is critical in promoting efficient cyclization to 1,2,4-triazoles with sulfonyl substitution.

- Polyethylene glycol (PEG) as a solvent offers an eco-friendly medium that enhances reaction rates and yields.

- Sulfonyl azides can be used to introduce sulfonyl groups via cycloaddition reactions, but reaction conditions must be optimized to avoid side products.

- The phenyl substituent at the 3-position is typically introduced via hydrazone formation from benzaldehyde derivatives, which then undergo cyclization.

- Adaptation of thiosemicarbazide-based methods to sulfonyl analogs may provide a practical synthetic route with environmental benefits.

Chemical Reactions Analysis

Chemical Reactions of Triazoles

Triazoles, including 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole , can participate in various chemical reactions typical for this class of compounds. These include:

-

Nucleophilic Substitution : The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

-

Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution reactions, although the presence of the triazole ring may affect its reactivity.

-

Cycloaddition Reactions : Triazoles can participate in cycloaddition reactions, forming more complex heterocyclic compounds.

Biological Activities of Triazoles

Triazoles have been extensively studied for their biological activities, including antifungal, antibacterial, and anticancer properties. The specific structure of 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole may influence its biological activity, but detailed studies on this compound are not available in the provided sources.

Research Findings and Data

While specific data on 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole is limited, research on similar triazole compounds indicates their potential in medicinal chemistry. For example, triazole derivatives have shown significant antibacterial activity, with some compounds exhibiting activity comparable to or surpassing standard antibiotics like ciprofloxacin and vancomycin .

Table: Examples of Biologically Active Triazole Derivatives

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds containing the triazole ring can be effective against a range of pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The incorporation of various substituents on the triazole ring significantly influences their antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole | MRSA | 0.25 - 2 μg/mL |

| Ciprofloxacin-Triazole Hybrid | E. coli | 0.046 - 3.11 μM |

| Triazole-Thione Derivative | Pseudomonas aeruginosa | 0.125 - 8 μg/mL |

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that triazole derivatives can induce cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells . The mechanism often involves the inhibition of specific cellular pathways critical for tumor growth and survival.

Synthetic Methodologies

2.1 Synthesis of Triazole Derivatives

The synthesis of 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. For example, the formation of triazole rings can be achieved through cyclization reactions involving hydrazines and carbonyl compounds . The use of catalysts such as sulfamic acid has been reported to enhance yields in these reactions.

Table 2: Synthetic Routes for Triazole Derivatives

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Hydrazine Cyclization | Carbonyl Compounds | >85% |

| Thione Formation | Isothiocyanates | >90% |

Case Studies

3.1 Case Study: Antibacterial Activity Against MRSA

In a recent study, a series of triazole derivatives were synthesized and tested for their activity against MRSA strains. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial potency compared to standard antibiotics . The most effective derivatives showed MIC values lower than those of conventional treatments.

3.2 Case Study: Anticancer Activity in Melanoma Cells

Another investigation focused on the cytotoxic effects of triazole derivatives on melanoma cell lines. It was found that certain compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The phenyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Energetic Properties

Triazole derivatives with nitro, azido, or nitromethyl groups are often explored as energetic materials. For example:

- 5-(5-Azido-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (AzNBT) : Density = 1.68 g·cm⁻³ .

- 5-(5-Amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (ANBT): Density = 1.61 g·cm⁻³ .

- 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole (TNNT) : Decomposition temperature = 135°C .

The ethanesulfonyl group in 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole likely reduces density compared to nitro-substituted analogs but may enhance thermal stability due to the electron-withdrawing sulfonyl group.

Table 1: Energetic Properties of Selected Triazoles

Thermal and Chemical Stability

Nitro-substituted triazoles like TNNT and BTNAT decompose at 135–146°C . Sulfonyl groups generally improve thermal stability due to strong S=O bonds and electron-withdrawing effects. For example, methylsulfonyl-containing triazoles in are stable under synthetic conditions. The ethanesulfonyl group likely confers similar stability, though experimental verification is needed.

Biological Activity

5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antifungal, anticancer, and anti-inflammatory therapies.

Structural Characteristics

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the ethane sulfonyl group enhances solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Antifungal Activity

Triazole derivatives, including 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole, have shown promising antifungal properties. The mechanism involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity. This compound has been evaluated against several fungal strains with notable efficacy:

| Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 18 | |

| Aspergillus niger | 20 | |

| Cryptococcus neoformans | 15 |

In vitro studies indicate that compounds with a triazole scaffold can effectively inhibit fungal growth by targeting lanosterol demethylase enzymes involved in ergosterol synthesis.

Anticancer Activity

Research indicates that 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole exhibits anticancer properties through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines.

- Apoptosis Induction : It promotes apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels.

A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for MDA-MB-231 cells, indicating significant cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole has been assessed through its impact on cytokine release. In vitro assays demonstrated that the compound effectively reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs).

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 80 | 46.67 |

| IL-6 | 200 | 90 | 55 |

These findings suggest that this triazole derivative may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

Several studies have highlighted the potential applications of 5-(ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole:

- Study on Antifungal Efficacy : A research team evaluated the antifungal activity against multiple strains and found that modifications to the phenyl group significantly enhanced activity against resistant strains .

- Cancer Treatment Protocols : In a clinical setting, preliminary trials involving this compound in combination with standard chemotherapy agents showed improved outcomes in terms of tumor reduction and patient survival rates .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole, and how can competing side reactions be minimized?

- Methodology : The compound can be synthesized via oxidation of a thioether precursor (e.g., 5-(ethylthio)-3-phenyl-1H-1,2,4-triazole) using meta-chloroperbenzoic acid (mCPBA) in chloroform under reflux . Competing sulfone overoxidation can be mitigated by controlling reaction time (≤12 hours) and temperature (≤40°C). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) ensures removal of unreacted starting materials and byproducts .

- Validation : Confirm the sulfonyl group’s introduction via IR (S=O stretch at ~1150–1300 cm⁻¹) and ¹H NMR (disappearance of ethylthio proton signals at δ 2.5–3.0 ppm) .

Q. How can the crystal structure of 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole be resolved to confirm its tautomeric form?

- Methodology : Grow single crystals via slow evaporation of a chloroform-ethanol solution. Collect X-ray diffraction data (e.g., Rigaku Saturn CCD detector) and refine using SHELX programs (SHELXS-97 for structure solution, SHELXL-97 for refinement) .

- Key Parameters : Analyze bond lengths (e.g., S–O bonds ~1.43 Å) and hydrogen-bonding networks (e.g., N–H···O interactions) to distinguish between 1H- and 2H-triazole tautomers .

Q. What spectroscopic techniques are optimal for characterizing substituent effects on the triazole core?

- Approach :

- ¹³C NMR : Detect electronic effects of the ethanesulfonyl group (e.g., deshielding of C5 due to electron-withdrawing sulfonyl) .

- UV-Vis : Compare λmax shifts in solvents of varying polarity to assess conjugation between the sulfonyl group and triazole π-system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole in nucleophilic substitution reactions?

- Methodology : Perform geometry optimization and frequency calculations using hybrid functionals (e.g., B3LYP/6-311++G(d,p)) . Analyze Fukui indices to identify electrophilic centers (e.g., C5 of the triazole) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., SNAr reactions with amines) to refine computational models .

Q. What strategies can resolve contradictions between theoretical and experimental data on the compound’s tautomeric equilibrium?

- Case Study : If DFT predicts a 1H-triazole tautomer dominance, but X-ray data show a 2H-form, reevaluate solvent effects or lattice stabilization forces in the solid state . Use variable-temperature NMR in DMSO-d₆ to probe tautomer populations dynamically .

Q. How can 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole be integrated into electrochemical sensors for metal ion detection?

- Application : Prepare a PVC membrane electrode by blending the compound (2 mg) with plasticizers (e.g., nitrobenzene) and NaTPB (2 mg) in THF. Test selectivity for Nd³+ via potentiometric titration (slope: 19.8 mV/decade; detection limit: 5.9 × 10⁻⁷ M) .

- Interference Analysis : Use the matched potential method to quantify selectivity coefficients (log K<sup>pot</sup>Nd³+,Mⁿ⁺) against competing ions (e.g., Fe³+, Al³+) .

Q. What biological screening assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Protocol : Test inhibitory activity against tyrosinase using a mushroom tyrosinase assay. Prepare test solutions in DMSO/PBS (1:9), measure absorbance at 475 nm, and calculate IC50 values . Compare with structurally similar triazoles (e.g., 5-(4-chlorophenyl) analogs) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.